ML184 - 794572-10-4

ML184

Catalog Number: EVT-264710
CAS Number: 794572-10-4
Molecular Formula: C25H34N4O3S
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML184 is a synthetic, small molecule agonist of GPR55. It is a valuable tool in studying the physiological roles of GPR55. This receptor has been implicated in various biological processes, including pain perception, inflammation, bone metabolism, and cancer. [, , , , ]

l-α-lysophosphatidylinositol (LPI)

  • Compound Description: LPI is an endogenous agonist of GPR55. [, , ] It is a lipid-derived molecule that activates ERK1/2 and increases [Ca2+]. []
  • Relevance: LPI serves as a reference point for understanding the structure-activity relationships of GPR55 agonists. While ML184 is a synthetic agonist, understanding its binding interactions in comparison to LPI can help elucidate key pharmacophores. [, ]

CID1792197

  • Compound Description: Identified as a potent and selective GPR55 agonist through a high-throughput screening effort. []
  • Relevance: This compound, along with ML184 and CID1172084, was used in molecular modeling studies to understand the binding conformations of GPR55 agonists. This research suggests that these agonists share similar molecular shapes and electrostatic potential distributions with LPI. []

CID1172084

  • Compound Description: Identified as a potent and selective GPR55 agonist through the same high-throughput screening as CID1792197. []
  • Relevance: Similar to CID1792197, this compound was crucial in modeling studies that aimed to define the GPR55 binding site. The research suggests that potent agonists, including ML184, tend to possess "inverted-L or T shapes" that fit within the binding pocket of GPR55. []

Abnormal-cannabidiol (Abn-CBD)

  • Compound Description: A synthetic isomer of cannabidiol (CBD) that acts as a GPR55 agonist. [] It has shown potential therapeutic benefits in inflammatory diseases and has been studied in the context of Parkinson's disease. []
  • Relevance: While not structurally related to ML184, Abn-CBD's activity as a GPR55 agonist makes it relevant for understanding the pharmacological effects of GPR55 modulation. Studies using Abn-CBD, particularly in models of Parkinson's disease, highlight the potential therapeutic applications of GPR55 agonists like ML184. []

Cannabidiol (CBD)

  • Compound Description: A naturally occurring cannabinoid known to interact with various targets within the endocannabinoid system. []
  • Relevance: Although CBD can bind to GPR55, it demonstrates less potent agonistic activity compared to Abn-CBD and ML184. [] This difference in activity highlights the structural specificity of GPR55 and its sensitivity to even minor structural variations in ligands.
  • Compound Description: A newly synthesized GPR55 antagonist. []
  • Relevance: PSB1216 serves as a pharmacological tool to investigate the effects of GPR55 antagonism and to further validate the role of GPR55 in various biological processes. Its contrasting activity to ML184 makes it valuable in dissecting the downstream signaling pathways of GPR55. []

O-1602

  • Compound Description: An agonist for both GPR55 and GPR18. [] It has been shown to block the reinforcing effects of morphine and nicotine in conditioned place preference paradigms. []
  • Relevance: While not selective for GPR55, the effects of O-1602 highlight the potential involvement of GPR55 in reward and addiction pathways, areas where ML184 could be further investigated. []

Palmitoylethanolamide (PEA)

  • Compound Description: An endogenous GPR55 agonist belonging to the N-acetylethanolamide (NAE) family. [] Like other GPR55 agonists, it has shown potential in modulating pain and inflammation.
  • Relevance: PEA's classification as an endogenous agonist alongside LPI emphasizes the diverse chemical space occupied by GPR55 ligands. Studying the structural differences and similarities between PEA, LPI, and ML184 can guide the development of more selective and potent GPR55 modulators. []
Overview

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide, also known as CID2440433, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its selective agonistic activity on the G-protein coupled receptor GPR55, with an effective concentration (EC50) of approximately 250 nanomolar. It exhibits significant selectivity for GPR55 over other receptors, including GPR35 and cannabinoid receptors CB1 and CB2, making it a subject of interest in pharmacological research .

Source and Classification

The compound's chemical structure can be represented by its IUPAC name: 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide. Its molecular weight is approximately 470.6 g/mol, and it is classified under piperazine derivatives due to the presence of the piperazine ring in its structure. The compound is cataloged in various chemical databases, including PubChem, where its properties and biological activities are documented .

Synthesis Analysis

Methods

The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide involves several key steps:

  1. Formation of the Piperazine Derivative: The initial step typically involves the reaction of 2,3-dimethylphenylamine with piperazine to form the corresponding piperazine derivative.
  2. Coupling with Benzenesulfonyl Chloride: The piperazine derivative is then reacted with benzenesulfonyl chloride in the presence of a base to create a sulfonamide intermediate.
  3. Final Product Formation: The sulfonamide intermediate is subsequently reacted with N,N-dimethyl-4-pyrrolidin-1-ylamine to yield the final compound .

Technical Details

The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., dichloromethane or ethanol), and purification techniques like recrystallization or chromatography to achieve high yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide features multiple functional groups including a piperazine ring, a benzenesulfonamide moiety, and a pyrrolidine ring. The presence of these groups contributes to its biological activity.

Data

The InChI Key for this compound is provided as follows: InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3 .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction processes can occur at the sulfonamide group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The compound can also participate in substitution reactions where functional groups are replaced under specific conditions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: potassium permanganate
  • Reducing agents: sodium borohydride
  • Substitution reagents: halogenating agents and nucleophiles.
Mechanism of Action

Process

The mechanism of action for 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide primarily involves its interaction with G-protein coupled receptor GPR55. Upon binding to GPR55, the compound activates this receptor leading to downstream signaling pathways.

Data

Activation of GPR55 by this compound results in phosphorylation of ERK1/2 and translocation of protein kinase C beta II (PKCβII) to the plasma membrane. These events are crucial for mediating various cellular responses associated with this receptor's activation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide include:

  • Molecular weight: approximately 470.6 g/mol
  • Appearance: Typically presented as a solid in crystalline form.

Chemical Properties

Chemical properties include its solubility in organic solvents and stability under specific conditions. It is important to note that these properties can vary based on purity and environmental factors.

Applications

Scientific Uses

This compound has several applications in scientific research:

  • Chemistry: Used as a building block in synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities including antimicrobial and anticancer effects.
  • Medicine: Explored for therapeutic applications related to diseases influenced by GPR55 activity.
  • Industry: Utilized in developing new materials and chemical processes related to receptor modulation .

Properties

CAS Number

794572-10-4

Product Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide

Molecular Formula

C25H34N4O3S

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3

InChI Key

VRSJAHQGJHDACS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCCC4)C

Solubility

Soluble in DMSO

Synonyms

CID2440433; CID-2440433; CID 2440433; ML-184; ML184.

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.